molecular formula C10H7Na3O10S3 B1142328 Sodium naphthalene-1,3,6-trisulfonate hydrate CAS No. 123409-01-8

Sodium naphthalene-1,3,6-trisulfonate hydrate

Cat. No.: B1142328
CAS No.: 123409-01-8
M. Wt: 434.31
InChI Key:
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Description

Sodium naphthalene-1,3,6-trisulfonate hydrate is an organic compound with the molecular formula C10H5Na3O9S3. It is a trisodium salt of naphthalene-1,3,6-trisulfonic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound appears as a white to light yellow crystalline powder and is highly soluble in water .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium naphthalene-1,3,6-trisulfonate hydrate typically involves the sulfonation of naphthalene. The process begins with the reaction of naphthalene with fuming sulfuric acid, resulting in the formation of naphthalene-1,3,6-trisulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the trisodium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The naphthalene is sulfonated using fuming sulfuric acid, and the resulting sulfonic acid is neutralized with sodium hydroxide. The product is then purified through crystallization and drying processes to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium naphthalene-1,3,6-trisulfonate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalene derivatives with fewer sulfonate groups .

Scientific Research Applications

Sodium naphthalene-1,3,6-trisulfonate hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Naphthalene-1,3,5-trisulfonic acid trisodium salt
  • Naphthalene-2,6,8-trisulfonic acid trisodium salt
  • Naphthalene-1,3,7-trisulfonic acid trisodium salt

Comparison: Sodium naphthalene-1,3,6-trisulfonate hydrate is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. Compared to other trisulfonated naphthalene derivatives, it offers better solubility and stability, making it more suitable for certain industrial and research applications .

Properties

IUPAC Name

trisodium;naphthalene-1,3,6-trisulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O9S3.3Na.H2O/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;1H2/q;3*+1;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQMXRPUYORHKQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123409-01-8
Record name 1,3,(6 OR 7)-Naphthalenetrisulfonic acid, trisodium salt hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium naphthalene-1,3,6-trisulfonate hydrate
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Sodium naphthalene-1,3,6-trisulfonate hydrate
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Sodium naphthalene-1,3,6-trisulfonate hydrate
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Sodium naphthalene-1,3,6-trisulfonate hydrate
Reactant of Route 5
Sodium naphthalene-1,3,6-trisulfonate hydrate
Reactant of Route 6
Sodium naphthalene-1,3,6-trisulfonate hydrate

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